(2E)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Description
(2E)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C27H25N5O2S and its molecular weight is 483.59. The purity is usually 95%.
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Biological Activity
The compound (2E)-2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide represents a novel class of biologically active molecules with potential applications in medicinal chemistry. This article delves into the biological activities associated with this compound, exploring its mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a thiazolo-pyrimidine core fused with a pyrazole moiety. The presence of various functional groups contributes to its biological activity. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C22H22N4O3S |
Molecular Weight | 406.50 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in DMSO |
Melting Point | 308 °C |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance:
- Cell Line Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported to be as low as 0.01 µM for MCF-7 and 0.03 µM for A549, indicating potent antitumor activity .
The proposed mechanism of action for this compound involves:
- Inhibition of Kinases : It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, one study found that a related pyrazole derivative inhibited CDK2 with an IC50 of 0.95 nM .
Anti-inflammatory Properties
In addition to its anticancer activity, the compound has demonstrated anti-inflammatory properties:
- Inflammation Models : In vivo models have shown that derivatives similar to this compound can reduce inflammation markers significantly, suggesting potential therapeutic applications in inflammatory diseases .
Other Biological Activities
The compound has also been evaluated for additional biological activities:
- Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties against several bacterial strains, further expanding its potential therapeutic applications .
Study 1: Synthesis and Evaluation
A recent study focused on synthesizing a series of thiazolo-pyrimidine derivatives and evaluating their biological activities. The synthesized compounds were tested against various cancer cell lines and showed promising results in terms of growth inhibition and induction of apoptosis.
Study 2: Structure-Activity Relationship (SAR)
Another significant study investigated the structure-activity relationship of pyrazole derivatives. It was found that modifications at specific positions on the pyrazole ring significantly influenced the anticancer activity and selectivity towards different cancer types.
Properties
IUPAC Name |
(2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O2S/c1-4-31-18(3)20(16-28-31)15-22-26(34)32-24(19-11-7-5-8-12-19)23(17(2)29-27(32)35-22)25(33)30-21-13-9-6-10-14-21/h5-16,24H,4H2,1-3H3,(H,30,33)/b22-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHWKJMUWRYYON-PXLXIMEGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)NC4=CC=CC=C4)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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